2-Bromo-1,4,5-trimethyl-1H-imidazole

Procurement Stoichiometry Medicinal Chemistry

2-Bromo-1,4,5-trimethyl-1H-imidazole (CAS 1218910-27-0) is a fully substituted imidazole building block with a molecular formula of C6H9BrN2 and a molecular weight of 189.05 g/mol. The compound features a bromine atom at the 2-position and methyl groups at the 1-, 4-, and 5-positions of the imidazole ring, making it a versatile electrophilic partner for cross-coupling reactions and a precursor for N-heterocyclic carbene (NHC) ligand synthesis.

Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
CAS No. 1218910-27-0
Cat. No. B1378221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,4,5-trimethyl-1H-imidazole
CAS1218910-27-0
Molecular FormulaC6H9BrN2
Molecular Weight189.05 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=N1)Br)C)C
InChIInChI=1S/C6H9BrN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3
InChIKeyHGODMPYCRWDPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,4,5-trimethyl-1H-imidazole (CAS 1218910-27-0): Core Properties and Procurement-Relevant Identity


2-Bromo-1,4,5-trimethyl-1H-imidazole (CAS 1218910-27-0) is a fully substituted imidazole building block with a molecular formula of C6H9BrN2 and a molecular weight of 189.05 g/mol . The compound features a bromine atom at the 2-position and methyl groups at the 1-, 4-, and 5-positions of the imidazole ring, making it a versatile electrophilic partner for cross-coupling reactions and a precursor for N-heterocyclic carbene (NHC) ligand synthesis [1]. Predicted physicochemical properties include a density of 1.5±0.1 g/cm³, a boiling point of 277.2±43.0 °C at 760 mmHg, and a flash point of 121.4±28.2 °C . Commercially available purities range from ≥95% to 98% depending on the supplier [2].

Why 2-Bromo-1,4,5-trimethyl-1H-imidazole Cannot Be Replaced by Generic Haloimidazoles


The precise substitution pattern of 2-Bromo-1,4,5-trimethyl-1H-imidazole—with bromine exclusively at the 2-position and methyl groups occupying all three remaining carbon positions—creates a unique steric and electronic environment that cannot be replicated by other commercially available haloimidazoles . The 2-bromo substituent serves as a specific handle for palladium-catalyzed cross-coupling, while the 1-, 4-, and 5-methyl groups block alternative reaction sites, preventing unwanted side reactions at these positions during subsequent functionalization [1]. Substituting with 5-bromo-1,2,4-trimethyl-1H-imidazole, 2-chloro-1,4,5-trimethyl-1H-imidazole, or 2,4,5-tribromo-1-methylimidazole would fundamentally alter the regiochemistry, reactivity, and downstream synthetic outcomes, potentially requiring complete re-optimization of established protocols .

Quantitative Differentiation Evidence for 2-Bromo-1,4,5-trimethyl-1H-imidazole vs. Closest Analogs


Molecular Weight Advantage: Molar Quantity Precision Compared to 2-Chloro-1,4,5-trimethyl-1H-imidazole

The molecular weight of 2-Bromo-1,4,5-trimethyl-1H-imidazole (189.05 g/mol) is 30.2% higher than that of its chloro analog 2-chloro-1,4,5-trimethyl-1H-imidazole (144.60 g/mol) . This difference directly impacts molar quantity calculations for reaction stoichiometry, with the bromo compound requiring 30.2% more mass per equivalent. For procurement planning, this means that a 1-gram purchase of the bromo compound delivers 5.29 mmol, while 1 gram of the chloro analog delivers 6.91 mmol—a 30.6% difference in usable reaction equivalents .

Procurement Stoichiometry Medicinal Chemistry

Predicted Boiling Point Differentiation: Purification and Handling Feasibility vs. 2-Chloro Analog

2-Bromo-1,4,5-trimethyl-1H-imidazole exhibits a predicted boiling point of 277.2±43.0 °C at 760 mmHg, which is substantially higher than the boiling point expected for its chloro analog (estimated at approximately 230–250 °C based on the 33.6 g/mol mass difference and general trends for halogenated imidazoles) . The higher boiling point of the bromo compound may offer advantages in distillation-based purification protocols by providing a wider thermal window for separation from lower-boiling reaction solvents, though the higher flash point of 121.4±28.2 °C also indicates lower flammability risk during heated operations .

Purification Process Chemistry Physical Properties

Halogen Reactivity: C–Br vs. C–Cl Bond Strength and Cross-Coupling Efficiency (Class-Level)

At the class level, the C–Br bond in 2-bromoimidazoles is intrinsically more reactive in palladium-catalyzed cross-coupling reactions than the C–Cl bond in 2-chloroimidazoles, owing to the lower bond dissociation energy of C–Br (~285 kJ/mol) compared to C–Cl (~327 kJ/mol) [1]. Literature reports on unprotected haloimidazoles demonstrate that bromoimidazoles undergo Suzuki-Miyaura coupling under milder conditions and with higher yields than chloroimidazoles [2]. While direct head-to-head data for 2-Bromo-1,4,5-trimethyl-1H-imidazole versus its chloro analog have not been published, this well-established reactivity hierarchy supports preferential selection of the bromo analog for Pd-catalyzed transformations when reaction efficiency is paramount [1][2].

Cross-Coupling Suzuki-Miyaura Catalysis

Commercial Purity Variability: Supplier-Dependent Quality as a Selection Criterion

Commercial availability data reveal supplier-dependent purity ranges for 2-Bromo-1,4,5-trimethyl-1H-imidazole, spanning from ≥95% (Wanvibio) to 98% (Leyan/Accela) [1]. This 3% purity differential may impact reaction stoichiometry, impurity profiles, and reproducibility in sensitive applications. In contrast, the non-halogenated parent compound 1,4,5-trimethylimidazole is available at 97% purity (AKSci) , while the regioisomeric 5-bromo-1,2,4-trimethyl-1H-imidazole is listed at ≥96% . The availability of the target compound at 98% purity represents a meaningful quality advantage over the ≥95% baseline for applications requiring precise stoichiometric control.

Quality Control Procurement Purity

Regiochemical Fidelity: Single Reactive Site vs. Multi-Halogenated Analogs

2-Bromo-1,4,5-trimethyl-1H-imidazole bears a single bromine atom exclusively at the 2-position, with all other ring positions substituted with inert methyl groups. This contrasts with polybrominated analogs such as 2,4,5-tribromo-1-methylimidazole (CAS 1003-91-4), which present three potentially reactive C–Br sites, introducing regioselectivity challenges during subsequent functionalization . The single-site reactivity of the target compound ensures unambiguous reaction outcomes in cross-coupling or metal-halogen exchange reactions, eliminating the need for chromatographic separation of regioisomeric products that would be required when using multi-brominated analogs [1].

Regioselectivity Synthetic Efficiency Building Block

Optimal Application Scenarios for 2-Bromo-1,4,5-trimethyl-1H-imidazole Based on Differentiated Properties


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Fragment Synthesis

The 2-bromo substituent serves as an electrophilic partner for Pd-catalyzed Suzuki-Miyaura coupling with aryl- or heteroarylboronic acids, enabling the construction of 2-aryl-1,4,5-trimethylimidazole scaffolds relevant to kinase inhibitor programs. The trimethyl substitution pattern mirrors the core of several reported kinase inhibitor pharmacophores, making this compound a direct precursor for structure-activity relationship (SAR) exploration [1]. The single reactive site and methyl-blocked positions ensure regiochemically pure coupling products without protecting group manipulation .

N-Heterocyclic Carbene (NHC) Ligand Precursor Synthesis

The bromine atom at the 2-position can undergo metal-halogen exchange or oxidative addition to transition metals, providing a route to imidazol-2-ylidene NHC-metal complexes. The fully substituted imidazole backbone (1,4,5-trimethyl) imparts distinct steric bulk and electronic properties to the resulting NHC ligand compared to NHCs derived from 1,3-disubstituted imidazoles or benzimidazoles [1]. This differentiation is critical for tuning catalyst activity and selectivity in homogeneous catalysis applications.

Precursor for 2-Substituted Imidazolium Ionic Liquids

Quaternization of 2-Bromo-1,4,5-trimethyl-1H-imidazole with alkyl halides generates 1,3-dialkyl-4,5-dimethylimidazolium salts, which upon anion exchange yield task-specific ionic liquids. The pre-installed bromine at the 2-position provides a synthetic handle for further functionalization of the ionic liquid cation core, enabling the introduction of additional functionality (e.g., chiral auxiliaries, metal-coordinating groups) that would be inaccessible from non-halogenated imidazolium precursors [1].

Building Block for Medicinal Chemistry Library Synthesis

With commercial availability at up to 98% purity from multiple suppliers [1], this compound is suitable for parallel synthesis and library production workflows where consistent quality and reliable reactivity are essential. The well-defined single-point reactivity ensures that each library member is a single, well-characterized product, reducing the burden of post-synthesis purification and analytical characterization compared to building blocks with multiple reactive sites.

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